Acaricidal Efficacy of Pyrazolylacrylonitrile Derivatives
A series of novel pyrazolylacrylonitrile derivatives were synthesized using methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a starting material. Greenhouse bioassays targeting the carmine spider mite (Tetranychus cinnabarinus) revealed that the derivative designated compound 19 exhibited superior acaricidal activity across all mite developmental stages compared to the commercial acaricides pyrimidifen and spirodiclofen [1].
| Evidence Dimension | Acaricidal efficacy (qualitative ranking) against Tetranychus cinnabarinus |
|---|---|
| Target Compound Data | Derivative 'compound 19' (synthesized from methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate): 'Excellent acaricidal activity against all developmental stages' |
| Comparator Or Baseline | Commercial acaricides: pyrimidifen and spirodiclofen |
| Quantified Difference | Superior activity qualitatively described; specific LC50 values not provided in abstract; acute mammalian toxicity of compound 19 was reported as 'quite low' |
| Conditions | Greenhouse bioassays; Tetranychus cinnabarinus (carmine spider mite) as target organism |
Why This Matters
This evidence positions methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a critical precursor for generating acaricidal candidates with demonstrable efficacy advantages over established commercial products, reducing the risk of investing in synthetic pathways that lead to inferior field performance.
- [1] Molaid. (n.d.). 5-Ethyl-2-methylpyrazole-3-carboxylic acid methyl ester | 88398-74-7 (Referencing: Synthesis, Acaricidal Activity and Structure-Activity Relationship of Pyrazolylacrylonitrile Derivatives. DOI: 10.1021/acs.jafc.6b04221) [Compound Database Entry]. View Source
